molecular formula C21H15NO6 B14284103 4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid CAS No. 138455-20-6

4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid

Cat. No.: B14284103
CAS No.: 138455-20-6
M. Wt: 377.3 g/mol
InChI Key: WQEXNXKZIWKPPZ-UHFFFAOYSA-N
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Description

4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid is an organic compound with a complex aromatic structure It features multiple benzene rings and functional groups, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Zinc dust, sodium hydroxide, hydrogen gas with a catalyst.

    Catalysts: AlCl3 for Friedel-Crafts reactions, palladium for hydrogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amino derivatives.

Scientific Research Applications

4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid is unique due to its combination of multiple functional groups and aromatic rings, providing a versatile platform for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and form stable polymers makes it particularly valuable in materials science and industrial applications.

Properties

CAS No.

138455-20-6

Molecular Formula

C21H15NO6

Molecular Weight

377.3 g/mol

IUPAC Name

4-[4-(4-aminophenoxy)benzoyl]phthalic acid

InChI

InChI=1S/C21H15NO6/c22-14-4-8-16(9-5-14)28-15-6-1-12(2-7-15)19(23)13-3-10-17(20(24)25)18(11-13)21(26)27/h1-11H,22H2,(H,24,25)(H,26,27)

InChI Key

WQEXNXKZIWKPPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)N

Origin of Product

United States

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